Ethyl 2-(4-nitroimidazol-1-yl)acetate
Overview
Description
Ethyl 2-(4-nitroimidazol-1-yl)acetate is a chemical compound belonging to the class of nitroimidazoles. It features a nitro group attached to an imidazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-nitroimidazole and ethyl chloroacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated under reflux conditions to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.
Substitution: Nucleophilic substitution reactions are common, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-nitroimidazol-1-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in biological studies to understand the behavior of nitroimidazoles in biological systems.
Medicine: It has potential therapeutic applications, particularly in the development of antimicrobial and antitumor agents.
Industry: It is used in the chemical industry for the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Ethyl 2-(4-nitroimidazol-1-yl)acetate is similar to other nitroimidazoles such as metronidazole and tinidazole. its unique structure and reactivity profile distinguish it from these compounds. While metronidazole is widely used as an antimicrobial agent, this compound may offer different biological activities and applications.
Comparison with Similar Compounds
Metronidazole
Tinidazole
Ornidazole
Secnidazole
Nimorazole
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Properties
IUPAC Name |
ethyl 2-(4-nitroimidazol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)4-9-3-6(8-5-9)10(12)13/h3,5H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFYNFMJQWDXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350578 | |
Record name | ST008460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59566-51-7 | |
Record name | ST008460 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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